molecular formula C2H5NO2S B14384517 (Methylsulfanyl)(nitro)methane CAS No. 88096-62-2

(Methylsulfanyl)(nitro)methane

Cat. No.: B14384517
CAS No.: 88096-62-2
M. Wt: 107.13 g/mol
InChI Key: OQGQGHLUWZBICX-UHFFFAOYSA-N
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Description

(Methylsulfanyl)(nitro)methane is an organic compound characterized by the presence of both a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylsulfanyl)(nitro)methane typically involves the reaction of nitromethane with a methylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where nitromethane reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. The use of heterogeneous catalysts in continuous flow reactors can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Methylsulfanyl)(nitro)methane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

    Addition: The compound can participate in addition reactions with electrophiles due to the presence of the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, methylsulfanyl chloride.

    Addition: Electrophiles such as halogens or acids.

Major Products Formed

    Reduction: Formation of (Methylsulfanyl)(amino)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Addition: Formation of addition products with electrophiles.

Scientific Research Applications

(Methylsulfanyl)(nitro)methane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Methylsulfanyl)(nitro)methane involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    Nitromethane: Similar in structure but lacks the methylsulfanyl group.

    Methylsulfanylpropane: Contains a methylsulfanyl group but lacks the nitro group.

    Nitroethane: Similar nitro group but different alkyl chain length.

Uniqueness

(Methylsulfanyl)(nitro)methane is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

88096-62-2

Molecular Formula

C2H5NO2S

Molecular Weight

107.13 g/mol

IUPAC Name

methylsulfanyl(nitro)methane

InChI

InChI=1S/C2H5NO2S/c1-6-2-3(4)5/h2H2,1H3

InChI Key

OQGQGHLUWZBICX-UHFFFAOYSA-N

Canonical SMILES

CSC[N+](=O)[O-]

Origin of Product

United States

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